(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 719995-40-1
Cat. No.: VC21089484
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 719995-40-1 |
---|---|
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Standard InChI Key | WZXBASRNQXYUIP-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)[O-])[NH3+] |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Properties
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is characterized by its distinctive chemical structure combining several functional groups that contribute to its unique properties. The compound features a propanoic acid backbone with an amino group and a phenyl ring substituted with a trifluoromethyl group at the meta position.
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 719995-40-1 |
Molecular Formula | C₁₀H₁₀F₃NO₂ |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Standard InChIKey | WZXBASRNQXYUIP-QMMMGPOBSA-N |
Appearance | White to off-white powder |
Melting Point | 210-212°C |
The trifluoromethyl group in this compound plays a crucial role in enhancing its lipophilicity and metabolic stability, which are important considerations in drug design and development . The amino group and carboxylic acid moiety enable hydrogen bonding and ionic interactions with biological targets, making it suitable for targeting polar binding pockets in biological systems .
Physical and Chemical Properties
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid exhibits several important physical and chemical properties that influence its behavior in various environments:
-
Solubility: The compound shows high solubility in polar aprotic solvents like DMSO and DMF, but limited solubility in water. Its solubility can be enhanced through zwitterionic formation at pH 6-8 .
-
Stability: The compound is generally stable at room temperature and under normal laboratory conditions. Stability studies have shown degradation of less than 5% over 24 hours at pH 7.4 (PBS buffer, 25°C) .
-
pH Sensitivity: At acidic conditions (pH <3), the amino group becomes protonated, reducing solubility, while alkaline conditions (pH >10) may potentially affect the stability of the trifluoromethyl-phenyl bond .
The trifluoromethyl group significantly influences the electronic properties of the molecule, creating a unique electron distribution that affects its interactions with biological targets and other molecules.
Synthesis and Chemical Reactions
The synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple reaction steps and requires careful control of reaction conditions to ensure high enantiomeric purity.
Synthetic Routes
A common synthetic approach for preparing (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves the use of protected intermediates:
-
Starting with commercially available 3-(trifluoromethyl)benzaldehyde
-
Formation of an imine intermediate through condensation with an appropriate amine
-
Stereoselective reduction to form the chiral center with S-configuration
-
Protection and deprotection steps to yield the final amino acid product
One specific approach involves using tert-butoxycarbonyl (Boc)-protected intermediates, followed by acidic deprotection. For example, (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid serves as a precursor, where Boc removal yields the target compound .
Stereoselective Synthesis
Maintaining high enantiomeric purity is crucial for the biological activity of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Several strategies are employed to ensure stereoselectivity:
-
Use of chiral catalysts, such as Ru-BINAP complexes, to control stereochemistry during key reaction steps
-
Careful optimization of reaction parameters (temperature, solvent polarity) to enhance stereoselectivity
-
Purification using chiral HPLC (e.g., amylose-based columns) to separate diastereomers
Research indicates that reaction temperature (-20°C to 25°C) and solvent choice (DMF vs. THF) critically impact the stereoselectivity of the synthesis .
Analytical Characterization
Accurate characterization of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is essential for confirming its identity, purity, and enantiomeric excess.
Spectroscopic Analysis
Several spectroscopic techniques are used for structural confirmation of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid:
-
NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ can identify the trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) and α-amino proton (δ 3.2-3.5 ppm) .
-
Mass Spectrometry: High-resolution ESI-MS can validate the molecular weight, with the [M+H]⁺ ion typically appearing at m/z values consistent with the theoretical molecular weight of 233.19 g/mol .
-
IR Spectroscopy: Can identify characteristic absorption bands for the carboxylic acid, amino, and trifluoromethyl functional groups.
Biological Activity and Mechanism of Action
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid exhibits a range of biological activities that make it of interest for pharmaceutical research.
Neuropharmacological Effects
Research indicates that (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid may influence neurotransmitter systems, particularly those involving glutamate receptors:
-
The compound's structural similarity to certain amino acids allows it to potentially act as an inhibitor or modulator of neurotransmitter pathways .
-
Its effects on excitatory neurotransmission suggest potential applications in treating neurological disorders .
-
Preliminary studies indicate that compounds with similar structures could exhibit neuroprotective effects .
Molecular Interactions
At the molecular level, (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid exerts its biological effects through several mechanisms:
-
It can influence cell signaling pathways, gene expression, and cellular metabolism.
-
The compound may act as an enzyme inhibitor or activator, depending on the biological context.
-
Research indicates that it can modulate the secretion of anabolic hormones and may provide metabolic fuel during physical exertion.
The trifluoromethyl group enhances the compound's bioavailability and metabolic stability, contributing to its therapeutic potential. The S-configuration at the stereogenic center is critical for its interactions with enantioselective targets, and studies have shown that the S-enantiomer often exhibits significantly higher activity compared to the R-form .
Comparison with Related Compounds
Understanding the relationship between (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and structurally similar compounds provides valuable insights into structure-activity relationships.
Comparison with Structural Analogs
Compound | Structural Differences | Key Features | Applications |
---|---|---|---|
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | Reference compound | CF₃ at meta position, S-configuration | Neuropharmacology, enzyme studies |
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | Opposite stereochemistry | R-configuration at chiral center | Often less active than S-enantiomer |
3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | CF₃ at para position | Different electronic distribution | Altered receptor binding profile |
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid | Additional hydroxyl group | Enhanced hydrogen bonding capacity | Modified solubility and binding properties |
(3S)-3-amino-3-phenylpropanoic acid | No CF₃ group | Less lipophilic | Different pharmacokinetic properties |
The position of the trifluoromethyl group and stereochemistry significantly influence biological activity. Research has shown that the meta-substituted CF₃ group in (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid allows optimal steric and electronic interactions with hydrophobic enzyme pockets, unlike para isomers which may disrupt hydrogen bonding patterns .
Structure-Activity Relationships
Several structure-activity relationship observations have been made regarding (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and its analogs:
-
The S-enantiomer often shows significantly higher activity (sometimes 10-fold higher) compared to the R-form in certain enzyme inhibition assays .
-
The trifluoromethyl group provides stronger electron-withdrawing effects than halogens, enhancing binding to electron-rich enzyme active sites .
-
Modifications to the amino group or carboxylic acid functional groups can significantly alter bioavailability and target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume